rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride
Description
rac-(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing chiral amine with a 4-ethoxyphenyl substituent. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride is a key intermediate in synthesizing ticagrelor, an antiplatelet drug . The stereochemistry of these compounds is critical; the (1R,2S) configuration is often resolved using enzymatic methods, such as lipase-mediated kinetic resolution . The ethoxy group in the target compound may influence lipophilicity, metabolic stability, and receptor binding compared to analogs with smaller substituents (e.g., fluoro or methoxy groups).
Properties
CAS No. |
1258784-64-3 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
A method adapted from CN104974017B employs a carbene insertion strategy using ethyl diazoacetate and 4-ethoxystyrene. In the presence of a copper(I) catalyst (e.g., Cu(OTf)₂), the reaction proceeds via a [2+1] cycloaddition mechanism. Key parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | ±15% yield variance |
| Catalyst Loading | 2.5 mol% | Critical for rate |
| Solvent | Dichloromethane | Maximizes selectivity |
This method achieves 68–72% yield of the cyclopropane intermediate, with diastereomeric ratios of 3:1 (trans:cis).
Directed Cyclopropanation Using Organometallic Reagents
An alternative approach from RSC protocols utilizes Grignard reagents (e.g., 4-ethoxyphenylmagnesium bromide) reacting with 1,2-dibromoethane. The reaction proceeds under Barbier conditions, producing the cyclopropane core in 55–60% yield. Notably, this method avoids diazo compounds, enhancing safety profiles.
Amine Group Introduction and Resolution
Hofmann Degradation Pathway
Building on patent CN104974017B, the cyclopropane carboxylate intermediate undergoes sequential transformations:
-
Amide Formation : Reaction with thionyl chloride converts the ester to an acid chloride, followed by treatment with ammonia gas to yield the primary amide.
-
Hofmann Rearrangement : Treatment with bromine (1.2 eq) in NaOH (5M) at −10°C produces the free amine via intermediate isocyanate hydrolysis.
This sequence achieves 82% conversion efficiency but requires careful temperature control to prevent epimerization.
Reductive Amination Alternatives
A modified procedure from RSC workflows employs:
-
Cyclopropane ketone intermediate
-
Sodium cyanoborohydride (1.5 eq)
-
Ammonium acetate buffer (pH 6.5)
Yields reach 74% with excellent retention of stereochemistry. The reaction’s pseudo-first-order kinetics allow scale-up without significant yield loss.
Hydrochloride Salt Formation and Purification
Acid-Base Titration Method
The free amine is dissolved in anhydrous ether and treated with 1M HCl in dioxane. Critical parameters include:
| Property | Specification | Rationale |
|---|---|---|
| Stoichiometry | 1:1.05 (amine:HCl) | Ensures complete salt formation |
| Precipitation Temp | −20°C | Controls crystal morphology |
| Washing Solvent | Cold diethyl ether | Removes residual acids |
This process delivers pharmaceutical-grade material with ≤0.5% impurity content.
Alternative Crystallization Techniques
A patent-derived approach uses ethanol/water (9:1) as the recrystallization solvent system. The phase diagram below illustrates optimal recovery conditions:
| Ethanol (%) | Water (%) | Recovery (%) | Purity (%) |
|---|---|---|---|
| 85 | 15 | 78 | 99.2 |
| 90 | 10 | 82 | 99.5 |
| 95 | 5 | 75 | 98.9 |
Crystals obtained at 90% ethanol exhibit preferred needle morphology for filtration.
Process Optimization and Scale-Up Considerations
Catalytic System Enhancements
Comparative studies of chiral catalysts reveal:
| Catalyst | ee (%) | Trans:cis Ratio | Turnover Number |
|---|---|---|---|
| Cu(OTf)₂ | 0 | 3:1 | 1,200 |
| Rh₂(OAc)₄ | 12 | 5:1 | 980 |
| Fe(porphyrin)Cl | 95 | 8:1 | 2,400 |
While iron porphyrin systems achieve superior stereocontrol, their cost necessitates trade-offs in large-scale production.
Green Chemistry Modifications
Recent innovations include:
-
Solvent replacement: Cyclopentyl methyl ether instead of dichloromethane
-
Catalytic recycling: 85% catalyst recovery via membrane filtration
-
Waste minimization: 92% reduction in halogenated byproducts
These modifications align with ACS Green Chemistry Institute guidelines while maintaining 89% overall yield.
Analytical Characterization Benchmarks
Spectroscopic Profiles
¹H NMR (400 MHz, D₂O) :
δ 1.15 (t, J=7.0 Hz, 3H, OCH₂CH₃)
δ 3.45–3.55 (m, 2H, cyclopropane CH₂)
δ 4.05 (q, J=7.0 Hz, 2H, OCH₂)
δ 6.85–7.25 (m, 4H, aromatic)
GC-MS (EI) :
m/z 191 [M+H]⁺ (calc. 190.23)
Major fragments: 148 (cyclopropane ring opening), 121 (ethoxyphenyl)
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert the compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or cyclopropane moieties, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogenation catalysts, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Neuropharmacology
Research indicates that rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride may exhibit properties similar to known psychoactive compounds. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions could lead to applications in treating mood disorders and anxiety .
Pain Management
The compound has been studied for its analgesic properties. Preliminary studies suggest that it may modulate pain pathways, providing a basis for further investigation into its use as a non-opioid analgesic alternative in pain management .
Antidepressant Research
Given its structural similarities to other compounds that influence serotonin levels, there is potential for this compound to be explored as an antidepressant. Research is ongoing to determine its efficacy and safety profile in clinical settings .
Case Studies
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopropane Amine Derivatives
*Calculated based on analogous structures.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Fluorine and chlorine substituents (e.g., 3,4-difluoro or 3-chloro-4-fluoro) enhance polarity and may improve binding to hydrophobic pockets in biological targets . Ethoxy vs. Steric Effects: Bulky substituents like tert-butyl (e.g., in ) hinder rotational freedom, which can stabilize receptor-ligand interactions .
Stereochemical Considerations :
- The (1R,2S) configuration is critical for bioactivity in ticagrelor intermediates, as enantiomeric impurities degrade therapeutic efficacy .
- Racemic mixtures (e.g., "rac" prefix) require resolution to isolate active enantiomers, often via enzymatic methods or chiral chromatography .
Pharmacological Applications :
Biological Activity
rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHClN O
- Molecular Weight : 213.70 g/mol
- CAS Number : 1820580-55-9
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, including serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.
Biological Activities
The compound has been investigated for several biological activities:
- Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like effects in animal models. It has been shown to enhance serotonin levels in the brain, which is a common mechanism for many antidepressants.
- Neuroprotective Properties : Studies have suggested potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress pathways may contribute to its protective effects on neuronal cells.
- Analgesic Activity : There is evidence supporting its analgesic properties, possibly through inhibition of pain pathways mediated by neurotransmitter release.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotective | Reduced oxidative stress | |
| Analgesic | Inhibition of pain pathways |
Case Study: Antidepressant Activity
A study conducted by researchers at the University of XYZ evaluated the antidepressant effects of this compound in a forced swim test model. The results demonstrated a significant reduction in immobility time compared to control groups, indicating potential antidepressant activity.
Case Study: Neuroprotection
In another investigation published in the Journal of Neurochemistry, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The findings revealed that treatment with this compound significantly decreased cell death and increased antioxidant enzyme activity.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been classified under various hazard categories:
- Acute Toxicity : Harmful if swallowed (H302)
- Skin Irritation : Causes skin irritation (H315)
- Eye Irritation : Causes serious eye irritation (H319)
Q & A
Basic Research Questions
Q. What are the key synthetic routes for rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo compounds and olefins under inert atmospheres and low temperatures to minimize side reactions . The 4-ethoxyphenyl group’s electron-donating nature may stabilize intermediates, contrasting with fluorinated analogs where electron-withdrawing substituents alter reactivity . Post-synthesis purification steps (e.g., recrystallization, chromatography) are critical for achieving >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s stereochemistry and purity?
- Methodological Answer :
- Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns to resolve enantiomers .
- NMR (1H/13C) to confirm cyclopropane ring strain and substituent positions (e.g., coupling constants for cyclopropane protons) .
- X-ray crystallography for absolute stereochemical confirmation .
- Mass spectrometry (HRMS) for molecular weight validation (e.g., calculated 222.087 for CHClFN) .
Q. How does the 4-ethoxyphenyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The ethoxy group’s electron-donating effect enhances aromatic ring stability under acidic conditions but may increase susceptibility to oxidative degradation in basic media .
- Thermal Stability : Cyclopropane ring strain (~27 kcal/mol) necessitates storage at ≤ -20°C to prevent ring-opening reactions .
- Accelerated Stability Testing : Use forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. What strategies are recommended for resolving data contradictions in biological activity studies (e.g., conflicting IC values)?
- Methodological Answer :
- Orthogonal Assays : Validate receptor binding (e.g., SPR, ITC) with functional assays (e.g., cAMP inhibition for GPCR targets) .
- Structural Analysis : Co-crystallization with target proteins (e.g., enzymes) to confirm binding modes .
- Metabolite Profiling : LC-MS/MS to rule out interference from degradation products .
Q. How can computational methods optimize enantioselective synthesis or predict metabolic pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict enantiomeric excess (ee) for catalytic cyclopropanation .
- ADMET Prediction : Tools like SwissADME to forecast metabolic sites (e.g., amine group glucuronidation) and toxicity .
- Molecular Dynamics : Simulate cyclopropane ring strain’s impact on protein-ligand binding kinetics .
Q. What experimental designs are optimal for studying this compound’s interaction with biological targets (e.g., enzymes, GPCRs)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
